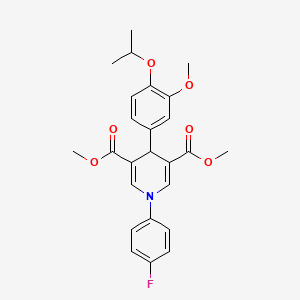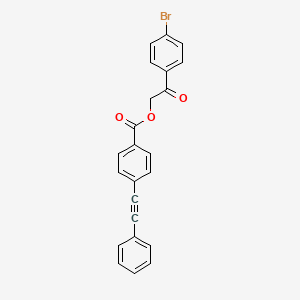![molecular formula C19H23BrN2O3S B4749416 N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4749416.png)
N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves multi-step chemical processes, including bromination, oxyalkylation, and thioamidation steps. For example, the synthesis of bromophenyl carbothioamide, an intermediate in biologically active compounds, was achieved from commercially available starting materials through bromination, oxyalkylation, and thioamidation, confirming the structure by MS and 1H NMR spectroscopy (Wang et al., 2016) (Wang et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is often performed using techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction. For instance, the molecular structure of a coumarin-based fluorescent ATRP initiator was analyzed using these methods, revealing its crystal structure and belonging to the monoclinic system (Kulai & Mallet-Ladeira, 2016) (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Sulfonamide compounds are involved in various chemical reactions, including coupling reactions catalyzed by transition metals. For example, the cross-coupling of 3-bromopyridine with sulfonamides was achieved using CuI catalysis, leading to N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010) (Han, 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, can be influenced by their molecular structure. Compounds with certain substituents may exhibit increased solubility in water and other polar solvents, which is significant for their application in biological systems (Koten et al., 1978) (Koten et al., 1978).
Mécanisme D'action
Target of Action
The primary target of N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, the compound can disrupt DNA and RNA synthesis, which can have significant effects on cell growth and division .
Mode of Action
The compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting the synthesis of nucleotides and ultimately affecting DNA and RNA synthesis . The resulting changes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate pathway. This disruption can affect downstream processes, including the synthesis of nucleotides and certain amino acids . The compound’s effects on these processes can have significant impacts on cell growth, division, and survival .
Result of Action
The inhibition of DHFR by N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide can lead to a reduction in the synthesis of nucleotides, disrupting DNA and RNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . As a result, the compound may exhibit significant anticancer activity .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14(2)13-21-26(24,25)18-10-3-15(4-11-18)5-12-19(23)22-17-8-6-16(20)7-9-17/h3-4,6-11,14,21H,5,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACBSWAXJBXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-1-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4749333.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4749351.png)
![N-allyl-N'-butyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4749364.png)



![N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749387.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4749392.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4749398.png)
![N-{[(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4749402.png)
![7-(difluoromethyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4749406.png)
![2-[1-(2-thienylsulfonyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B4749408.png)
